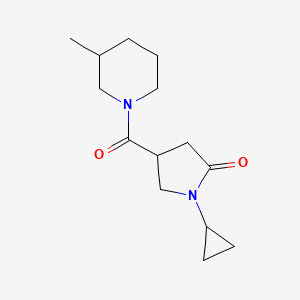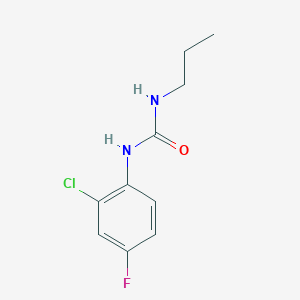
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide, also known as DMFEC, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound is a member of the furan family of compounds and has been shown to possess a range of pharmacological properties. In
作用機序
The exact mechanism of action of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is not yet fully understood, but it is believed to act on the central nervous system. N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to bind to the mu-opioid receptor, which is involved in pain perception and reward pathways. It may also act on other neurotransmitter systems, such as the serotonin and dopamine systems.
Biochemical and physiological effects:
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain responses in mice, as well as exhibit antidepressant-like effects in rats. N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been shown to have anxiolytic effects in rats, reducing anxiety-like behavior in the elevated plus maze test.
実験室実験の利点と制限
One advantage of using N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide in lab experiments is that it has been shown to have a range of pharmacological effects, making it a versatile compound for studying various biological processes. Additionally, N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide is that its exact mechanism of action is not yet fully understood, which may complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide. One area of interest is its potential as a therapeutic agent for pain management. Further studies could investigate its efficacy in different pain models and explore its potential for combination therapy with other analgesics. Additionally, studies could investigate its potential as an antidepressant or anxiolytic agent, as well as its effects on other neurotransmitter systems. Finally, studies could investigate the safety and toxicity of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide, as well as its potential for drug interactions.
合成法
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide can be synthesized by several methods, including the reaction of 3-furoic acid with N,N-dimethyl-1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3-furoic acid with N,N-dimethyl-1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods result in the formation of N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide as a white solid.
科学的研究の応用
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide has been the subject of several studies focused on its potential as a therapeutic agent. One study investigated its antinociceptive effects in mice, showing that N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide was able to reduce pain responses in both acute and chronic pain models. Another study examined its antidepressant-like effects in rats, demonstrating that N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide was able to increase the time spent in the open arms of an elevated plus maze, indicating an anxiolytic effect.
特性
IUPAC Name |
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(13-7-5-4-6-8-13)16(3)15(17)14-9-10-18-12(14)2/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFBTDSFMNCBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1-phenylethyl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)



![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)

![7-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515428.png)

